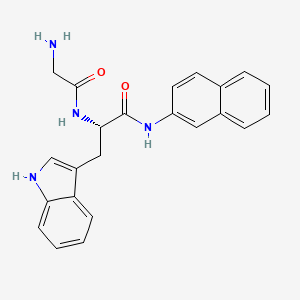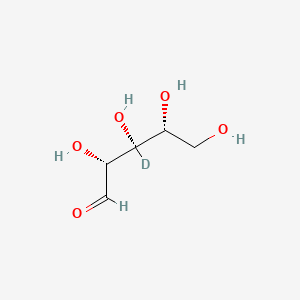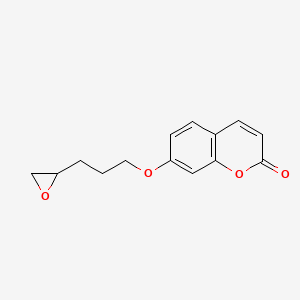
DNA polymerase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA polymerase-IN-4 is a compound that inhibits the activity of DNA polymerases, which are enzymes responsible for synthesizing DNA molecules from nucleotides. DNA polymerases play a crucial role in DNA replication and repair, making them essential for cell division and genome maintenance. Inhibitors like this compound are valuable tools in scientific research and have potential therapeutic applications, particularly in the treatment of diseases involving rapid cell proliferation, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA polymerase-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route may involve:
Formation of Intermediate Compounds: This step often includes the preparation of nucleoside analogs or other precursor molecules.
Coupling Reactions: These reactions involve the coupling of intermediate compounds under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.
Purification: The final product is purified using techniques like chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes:
Batch Processing: Large quantities of intermediate compounds are synthesized and stored for subsequent reactions.
Continuous Flow Synthesis: This method allows for the continuous production of this compound, improving yield and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
DNA polymerase-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Acetonitrile, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
DNA polymerase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA polymerases and their inhibition.
Biology: Helps in understanding DNA replication and repair processes.
Medicine: Potential therapeutic applications in treating diseases involving rapid cell proliferation, such as cancer.
Industry: Used in the development of diagnostic tools and research reagents.
Mechanism of Action
DNA polymerase-IN-4 exerts its effects by binding to the active site of DNA polymerases, preventing them from catalyzing the synthesis of DNA. This inhibition disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include the catalytic subunits of DNA polymerases, and the pathways involved are those related to DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
- DNA polymerase-IN-1
- DNA polymerase-IN-2
- DNA polymerase-IN-3
Uniqueness
DNA polymerase-IN-4 is unique in its high specificity and potency as an inhibitor of DNA polymerases. Compared to similar compounds, it has a higher binding affinity and a broader range of activity against different types of DNA polymerases. This makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7-[3-(oxiran-2-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C14H14O4/c15-14-6-4-10-3-5-11(8-13(10)18-14)16-7-1-2-12-9-17-12/h3-6,8,12H,1-2,7,9H2 |
InChI Key |
KOOIXRMLUYQVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


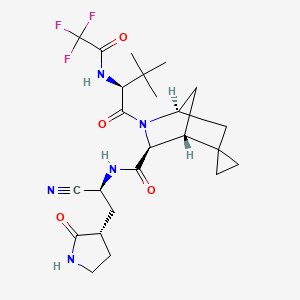

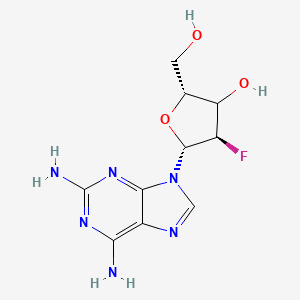
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
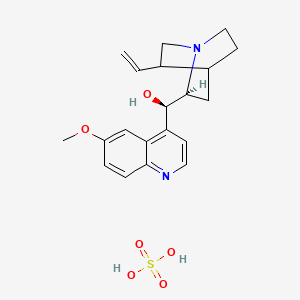
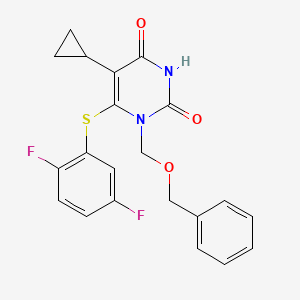
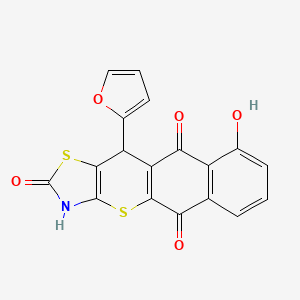
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
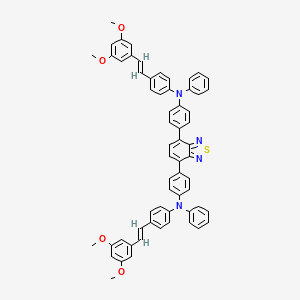
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
